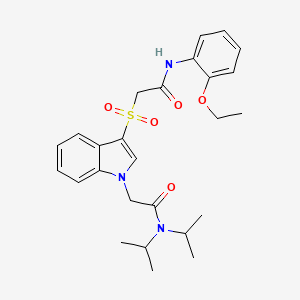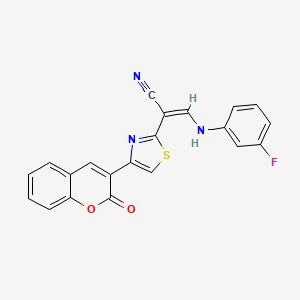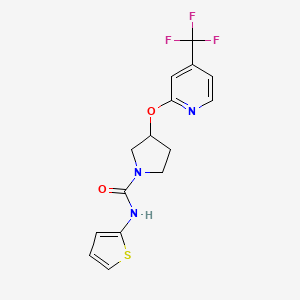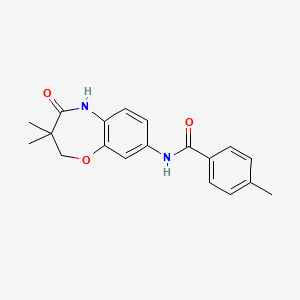![molecular formula C10H14O B2493674 spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3'-one CAS No. 2248287-18-3](/img/structure/B2493674.png)
spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one: is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[221]heptane ring system fused to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one typically involves cycloaddition reactions. One common method is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by BF3·Et2O . This method allows for the construction of the spirocyclic structure under mild reaction conditions.
Industrial Production Methods
Industrial production methods for spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cycloaddition reactions and the use of appropriate catalysts can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of different spirocyclic derivatives.
Substitution: Substitution reactions can occur at various positions on the bicyclo[22
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic hydrocarbons. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one exerts its effects depends on its specific application. In chemical reactions, the spirocyclic structure provides a rigid framework that can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-
- Bicyclo[2.2.1]heptane, 2-methyl-, exo-
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure provides rigidity and stability, making it an attractive scaffold for various applications. Compared to similar compounds, it offers a different set of reactivity and potential for functionalization, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCICPFSNSVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)




![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2493611.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)

